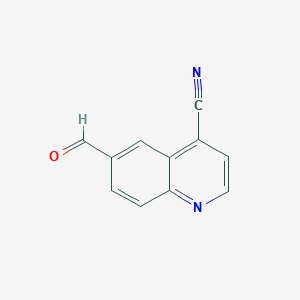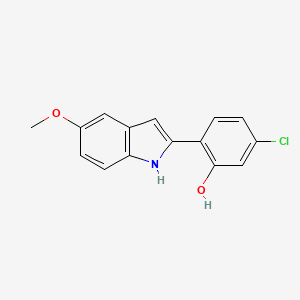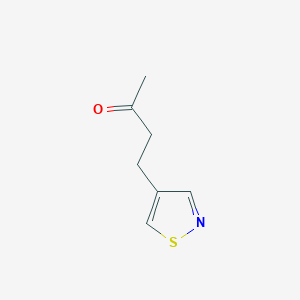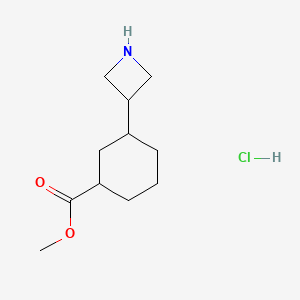
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a sulfonamide group, and chlorinated aromatic rings, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of a suitable aromatic precursor, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the sulfonation of the aromatic ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Catalysts and reagents are carefully selected to ensure the efficiency of each step in the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the sulfonamide group.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Wissenschaftliche Forschungsanwendungen
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-acetylpiperazine-1-carbonyl chloride
- 2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide
Uniqueness
Compared to similar compounds, 3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H23Cl2N3O4S |
|---|---|
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
3-(4-acetylpiperazine-1-carbonyl)-4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C22H23Cl2N3O4S/c1-3-10-27(18-6-4-17(23)5-7-18)32(30,31)19-8-9-21(24)20(15-19)22(29)26-13-11-25(12-14-26)16(2)28/h3-9,15H,1,10-14H2,2H3 |
InChI-Schlüssel |
WNROWQGNALKJGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CC=C)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)







![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)


